molecular formula C17H16N2O B3865016 (1-methyl-1H-imidazol-2-yl)(diphenyl)methanol

(1-methyl-1H-imidazol-2-yl)(diphenyl)methanol

Cat. No. B3865016
M. Wt: 264.32 g/mol
InChI Key: JTSGTMXVIOGSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-methyl-1H-imidazol-2-yl)(diphenyl)methanol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of imidazole and has been synthesized using various methods. It has been found to have potential applications in the field of medicinal chemistry, particularly in the development of drugs with antifungal, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of (1-methyl-1H-imidazol-2-yl)(diphenyl)methanol is not fully understood. However, studies have suggested that it inhibits the activity of various enzymes, including cytochrome P450 and topoisomerase II. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been found to have various biochemical and physiological effects. Studies have shown that it inhibits the growth of various fungi and viruses by disrupting their cell membrane integrity. It has also been found to induce apoptosis in cancer cells by activating caspase enzymes. In addition, (1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been found to have antioxidant properties and has been shown to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

(1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. It is also stable under various conditions and can be stored for long periods of time. However, there are also some limitations to using this compound in lab experiments. It is highly toxic and must be handled with care. It also has low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on (1-methyl-1H-imidazol-2-yl)(diphenyl)methanol. One area of research is the development of new drugs based on this compound. Studies have shown that (1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has potential as an antifungal, antiviral, and anticancer drug. Another area of research is the elucidation of the mechanism of action of this compound. Further studies are needed to fully understand how (1-methyl-1H-imidazol-2-yl)(diphenyl)methanol inhibits the growth of fungi, viruses, and cancer cells. Finally, there is a need for more studies on the toxicity and safety of this compound. Studies are needed to determine the safe dosage and potential side effects of (1-methyl-1H-imidazol-2-yl)(diphenyl)methanol.

Scientific Research Applications

(1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been extensively studied for its potential applications in medicinal chemistry. It has been found to have antifungal, antiviral, and anticancer properties. Studies have shown that this compound inhibits the growth of various fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. It has also been found to have antiviral activity against herpes simplex virus type 1 and type 2. In addition, (1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

properties

IUPAC Name

(1-methylimidazol-2-yl)-diphenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-19-13-12-18-16(19)17(20,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSGTMXVIOGSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333193
Record name (1-methylimidazol-2-yl)-diphenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789381
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(1-Methylimidazol-2-yl)-diphenylmethanol

CAS RN

30517-58-9
Record name (1-methylimidazol-2-yl)-diphenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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